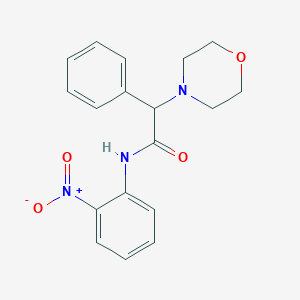![molecular formula C20H19N5OS B4385986 2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B4385986.png)
2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone
Übersicht
Beschreibung
2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13103142 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. This can involve binding to the target, inhibiting its function, or altering its structure . The exact nature of these interactions depends on the specific targets and the structure of the compound.
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. These can include metabolic pathways, signal transduction pathways, and others. The downstream effects of these changes can vary widely, from changes in cell growth and proliferation to alterations in cell death and survival .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. Factors such as the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action can include changes in gene expression, alterations in cellular signaling, and effects on cell growth and survival. These effects can lead to changes in the behavior of cells and tissues, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These can include factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
2-[2-[4-(1-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-14(15-7-3-2-4-8-15)25-18(22-23-20(25)27)11-12-24-19(26)17-10-6-5-9-16(17)13-21-24/h2-10,13-14H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIOGMGOONUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)

![3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)

![2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4385953.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)
![N-(4-chlorophenyl)-2-methoxy-5-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385974.png)
![2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4385979.png)
